N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide
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Overview
Description
N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclohexyl group, an indole moiety with a formyl group at the 3-position, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formylation: The indole core is then formylated at the 3-position using Vilsmeier-Haack reaction, which involves the reaction of the indole with DMF and POCl3.
Acetamide Formation: The formylated indole is then reacted with cyclohexylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole nitrogen can undergo substitution reactions with alkylating agents to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, base (e.g., sodium hydride), aprotic solvents (e.g., DMF).
Major Products Formed
Oxidation: N-Cyclohexyl-2-(3-carboxy-indol-1-yl)-acetamide.
Reduction: N-Cyclohexyl-2-(3-hydroxymethyl-indol-1-yl)-acetamide.
Substitution: N-alkyl derivatives of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide depends on its specific biological target. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The formyl group may play a role in binding interactions, while the cyclohexyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl-2-(3-hydroxy-indol-1-yl)-acetamide: Similar structure but with a hydroxyl group instead of a formyl group.
N-Cyclohexyl-2-(3-methyl-indol-1-yl)-acetamide: Similar structure but with a methyl group instead of a formyl group.
N-Cyclohexyl-2-(3-carboxy-indol-1-yl)-acetamide: Similar structure but with a carboxy group instead of a formyl group.
Uniqueness
N-Cyclohexyl-2-(3-formyl-indol-1-yl)-acetamide is unique due to the presence of the formyl group, which can undergo specific chemical reactions and influence the compound’s biological activity. The cyclohexyl group also contributes to its distinct physicochemical properties.
Properties
IUPAC Name |
N-cyclohexyl-2-(3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-12-13-10-19(16-9-5-4-8-15(13)16)11-17(21)18-14-6-2-1-3-7-14/h4-5,8-10,12,14H,1-3,6-7,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRRFBLSDKVIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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